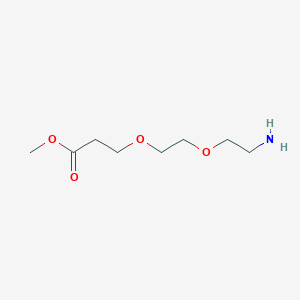

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (CAS: 2445792-36-7) is a multifunctional compound widely used in biomedical research. Its molecular formula is C₈H₁₇NO₄, with a molecular weight of 191.22 g/mol . The structure features a methyl ester terminus, a central polyethylene glycol (PEG)-like ethoxy chain, and a primary amine group. This design confers water solubility and reactivity, making it valuable in drug delivery systems, nanomaterial synthesis, and bioconjugation . Storage conditions require temperatures below -80°C to maintain stability, reflecting its sensitivity to hydrolysis and oxidation .

Preparation Methods

The synthesis of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 3-(2-(2-aminoethoxy)ethoxy)propanoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl Esters

- tert-Butyl 3-(2-aminoethoxy)propanoate (26) Molecular formula: C₉H₁₉NO₃ Molecular weight: 189.25 g/mol Key features: The tert-butyl ester replaces the methyl group, enhancing steric protection against hydrolysis. Synthesized via hydrazine-mediated deprotection (92% yield), it serves as an intermediate in proteolysis-targeting chimera (PROTAC) development .

- tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate (27) Molecular formula: C₁₁H₂₃NO₄ Molecular weight: 233.30 g/mol Key features: Incorporates an additional ethoxy unit, increasing hydrophilicity. Used in PROTAC synthesis, with NMR data matching literature reports .

| Property | Methyl Ester (Target) | tert-Butyl Ester (27) |

|---|---|---|

| Ester Group | Methyl | tert-Butyl |

| Hydrolysis Stability | Moderate | High |

| Molecular Weight | 191.22 g/mol | 233.30 g/mol |

| Applications | Drug delivery | PROTAC intermediates |

Hydrochloride Salt

- Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride Molecular weight: 227.7 g/mol Key features: The hydrochloride salt improves aqueous solubility, critical for in vitro assays.

Chain Length and Solubility

Extended PEG-like Chains

- tert-Butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate CAS: 252881-74-6 Molecular formula: C₁₃H₂₇NO₅ Key features: Three ethoxy groups enhance flexibility and solubility. Used in bioconjugation due to its extended linker, with a UK customs code (2922500090) for research use .

| Property | Target Compound | Extended tert-Butyl Analog |

|---|---|---|

| Ethoxy Units | 2 | 3 |

| Water Solubility | Moderate | High |

| Molecular Weight | 191.22 g/mol | 275.36 g/mol |

Reactive Group Modifications

Azide-Functionalized Analogs

- tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate Key features: Replaces the amine with an azide group, enabling click chemistry applications. Synthesized via methods similar to Ursuegui et al., with HRMS validation .

| Property | Target Compound | Azide Analog |

|---|---|---|

| Reactive Group | Amine | Azide |

| Key Application | Bioconjugation | Click chemistry |

Commercial Availability and Purity

Biological Activity

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, also referred to as Methyl 3-AEEPA, is an organic compound notable for its biological activity and potential applications in medicinal chemistry and biochemistry. Its unique structure, which includes an ester group and aminoethoxy functionalities, allows it to interact with various biological systems, making it a candidate for drug development and biochemical studies.

Buffering Capacity

One of the primary biological activities of Methyl 3-AEEPA is its ability to maintain pH stability in cell culture environments. As a buffering agent, it effectively stabilizes physiological pH levels (6-8.5), which is critical for numerous biochemical processes. This characteristic positions it as a valuable tool in both research and clinical settings where precise pH control is necessary.

Enzyme Interaction

Research indicates that Methyl 3-AEEPA can influence enzyme-substrate interactions due to its functional groups. The compound may serve as a substrate for various enzymes, potentially affecting their activity and specificity. This interaction opens avenues for further exploration into its role in metabolic pathways and therapeutic applications.

Drug Development Potential

The structural characteristics of Methyl 3-AEEPA suggest its potential as a drug candidate. Its ability to modify proteins and interact with biomolecules could lead to the development of ligands that bind specifically to target proteins. This property is particularly relevant in the context of creating novel therapeutic agents aimed at specific diseases.

Synthesis Methods

Methyl 3-AEEPA can be synthesized through several methods, with one common approach involving the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol under basic conditions. This reaction typically requires reflux to ensure complete conversion, followed by purification techniques such as recrystallization or column chromatography .

Applications

Methyl 3-AEEPA has diverse applications across multiple fields:

- Cell Culture : Used as a reagent to maintain stable pH levels.

- Medicinal Chemistry : Potential drug candidate for enzyme-related therapies.

- Nanotechnology : Utilized in drug delivery systems and functional coatings .

- Biochemical Research : Serves as a building block for synthesizing biologically active molecules.

Comparative Analysis

| Compound Name | Description |

|---|---|

| Ethyl 3-(2-aminoethoxy)propanoate | Lacks one ethoxy group compared to methyl variant, altering solubility and reactivity. |

| This compound | Similar structure but may exhibit different biological activities due to variations in groups. |

| Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate | Contains additional ethoxy groups, potentially increasing hydrophilicity but complicating synthesis. |

Potential Antitumor Activity

Research into related compounds indicates that modifications in the amino group can enhance antitumor efficacy against various cancer cell lines. The exploration of Methyl 3-AEEPA's effects on tumor cells could reveal its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Step 1: Nucleophilic substitution using NaH in THF to activate hydroxyl groups, followed by alkylation with tert-butyl acrylate derivatives (e.g., tert-butyl prop-2-enoate) .

- Step 2: Protection/deprotection strategies (e.g., tert-butyl ester cleavage) and coupling reactions (e.g., using triethylamine and chloroformates for functionalization) .

- Critical Factors: Solvent polarity (THF vs. dichloromethane), base strength (NaH vs. mild bases), and temperature control to minimize side reactions (e.g., over-alkylation).

Yield Optimization: Purification via silica gel chromatography is essential; yields drop significantly if intermediates are not rigorously dried.

Q. How is this compound characterized analytically?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm ester linkage (δ ~3.6–4.3 ppm for ethoxy protons) and amine presence (δ ~1.5–2.5 ppm for NH2) .

- Mass Spectrometry (MS): ESI-MS detects the molecular ion peak (e.g., m/z 235.1 [M+H]+) and fragmentation patterns to validate the PEG-like backbone .

- FT-IR: Stretching bands at ~1730 cm−1 (ester C=O) and ~3300 cm−1 (N-H) .

Intermediate Questions

Q. What are the primary applications of this compound in drug delivery systems?

Methodological Answer:

- PEGylation: The ethoxy-ethoxy-amino structure enables conjugation to proteins/peptides, improving solubility and reducing immunogenicity. For example, it serves as a linker in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .

- Nanoparticle Functionalization: Used to modify liposomes or polymeric nanoparticles for controlled drug release, leveraging its amphiphilic properties .

Q. How does the amino group influence reactivity in bioconjugation?

Methodological Answer:

- Amine Reactivity: The primary amine (-NH2) facilitates reactions with NHS esters, aldehydes (Schiff base formation), or isocyanates.

- Case Study: In PROTAC synthesis, the amine reacts with carboxylic acid groups on E3 ligase ligands (e.g., thalidomide derivatives) via carbodiimide coupling (EDC/NHS) .

- Challenge: Competing side reactions (e.g., oxidation of amines) require inert atmospheres and low temperatures during conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

- Data Discrepancy: Solubility varies widely (e.g., 10–50 mg/mL in water) due to differences in salt forms (free base vs. hydrochloride) or residual solvents (THF, DCM) .

- Strategies:

Q. What experimental design considerations are critical for using this compound in enzyme inhibition assays?

Methodological Answer:

- Enzyme Compatibility: Avoid thiol-containing buffers (e.g., DTT) that may react with the ester moiety.

- Control Experiments:

- Blank Runs: Test the compound’s intrinsic fluorescence/UV absorption to avoid interference with spectrophotometric assays.

- Stability Studies: Monitor hydrolysis of the ester group in biological media (e.g., plasma esterases) via LC-MS .

- Case Study: In kinase inhibition assays, IC50 values shifted by 20% when using Tris vs. HEPES buffers, highlighting pH sensitivity .

Q. Safety and Handling

Q. What are the key hazards, and how can exposure risks be mitigated in lab settings?

Methodological Answer:

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |

InChI |

InChI=1S/C8H17NO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7,9H2,1H3 |

InChI Key |

YMKABRKIYQHZRI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOCCOCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.